molecular formula C11H10F3N3 B580053 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-06-4

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B580053
M. Wt: 241.217
InChI Key: BETRKLAUVABHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169791B2

Procedure details

Utilising the procedure described in Example 90c but employing [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 91c) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a yellow crystalline solid, m.p. 130–133° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:8]=[C:9]([NH:17]C(=O)OC(C)(C)C)[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=2)[CH:4]=[CH:5][N:6]=1.N1(C2C=C(NC(=O)OC(C)(C)C)C=C(C(F)(F)F)C=2)CCOCC1>>[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:10]=[C:9]([NH2:17])[CH:8]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C=CN1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C=1C=C(C=C(C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.